N-(2-(thiophen-3-yl)ethyl)benzamide
Description
N-(2-(Thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a thiophene-substituted ethylamine moiety. Structurally, it consists of a benzamide core linked via an ethyl chain to a thiophen-3-yl group. Its synthesis likely follows standard acylation protocols, such as reacting benzoyl chloride with 2-(thiophen-3-yl)ethylamine, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C13H13NOS |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-(2-thiophen-3-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NOS/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-5,7,9-10H,6,8H2,(H,14,15) |
InChI Key |
MNOFYPUPQYWILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:
Key Observations:
Structural Complexity and Functional Groups: The target compound is simpler than derivatives with extended chains (e.g., piperazine-linked compounds), which may improve synthetic accessibility and bioavailability .
Synthesis and Yields :
- Piperazine-containing derivatives require multi-step synthesis with moderate yields (27–55%), whereas simpler analogs (e.g., Rip-B) achieve higher yields (80%) via direct acylation .
- Bromoethoxy intermediates (e.g., ) serve as versatile precursors for further functionalization .
Biological Relevance: Piperazine-linked thiophene-benzamides exhibit affinity for D3 dopamine receptors, suggesting the target compound could be optimized for similar applications .
Research Findings and Implications
- Structural Characterization : Compounds like Rip-B and piperazine derivatives were validated via NMR, MS, and X-ray crystallography, establishing reliable protocols for confirming the target compound’s structure .
- Pharmacological Potential: Benzamides with directing groups (e.g., N,O-bidentate in ) or receptor-binding moieties (e.g., sigma ligands in ) underscore the scaffold’s versatility in drug design .
- Synthetic Challenges : Extended alkyl chains (e.g., bromoethoxy-piperazine) introduce steric hindrance, necessitating longer reaction times and reducing yields compared to simpler analogs .
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